1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone
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Overview
Description
A-Glucosidase-IN-24 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues .
Preparation Methods
The preparation of A-Glucosidase-IN-24 involves several synthetic routes. One common method includes the use of enzymatic hydrolysis, microbial fermentation, and chemical synthesis . Chemical synthesis, although costly and potentially environmentally harmful, allows for the creation of peptide chains with specific structures and sequences . Industrial production methods often focus on optimizing these processes to increase yield and reduce costs.
Chemical Reactions Analysis
A-Glucosidase-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, the hydrolysis of terminal non-reducing alpha-D-glucose residues releases alpha-D-glucose .
Scientific Research Applications
A-Glucosidase-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology and medicine, it is explored for its potential in managing diabetes by inhibiting alpha-glucosidase, thereby regulating blood glucose levels . Additionally, it has applications in the food industry, where it is used to enhance the nutritional value of food products through fermentation processes .
Mechanism of Action
The mechanism of action of A-Glucosidase-IN-24 involves the inhibition of the alpha-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream . By inhibiting this enzyme, A-Glucosidase-IN-24 slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels . This mechanism is particularly beneficial for managing postprandial blood sugar levels in individuals with diabetes .
Comparison with Similar Compounds
A-Glucosidase-IN-24 is unique compared to other alpha-glucosidase inhibitors such as acarbose, miglitol, and voglibose . While these inhibitors also target the alpha-glucosidase enzyme, A-Glucosidase-IN-24 may offer different efficacy and side effect profiles. For instance, acarbose is a pseudo-tetrasaccharide, whereas A-Glucosidase-IN-24 may have a different molecular structure that influences its interaction with the enzyme . Other similar compounds include Taxumariene F, Akebonoic acid, Morusin, Rhaponticin, Procyanidin A2, Alaternin, Mulberrofuran K, and Psoralidin .
Properties
Molecular Formula |
C26H30O15 |
---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O15/c1-35-9-5-13-16(21(31)17-11(39-13)3-4-12(36-2)19(17)29)14(6-9)40-26-24(34)22(32)20(30)15(41-26)8-38-25-23(33)18(28)10(27)7-37-25/h3-6,10,15,18,20,22-30,32-34H,7-8H2,1-2H3/t10-,15-,18+,20-,22+,23-,24-,25+,26-/m1/s1 |
InChI Key |
NNYKTKDAAWADQG-HBSGFRINSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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